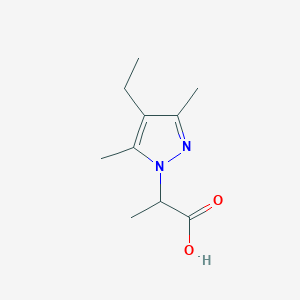
2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid
Descripción general
Descripción
2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid is a chemical compound with potential therapeutic applications in various fields of research and industry. It is a pyrazole derivative, which is a class of compounds known for their diverse pharmacological effects .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For example, Hanam A et al. made an effort to produce new heterocycles, 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl chloride was subjected to reactions with various mono-, 1,2-, 1,3-,1,4-, and 1,5-binucleophiles .Molecular Structure Analysis
The molecular structure of 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid consists of a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis
The physical form of 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid is solid . It should be stored in a sealed and dry environment at 2-8°C . The molecular weight of the compound is 168.19300 .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The synthesis of related pyrazole derivatives and their structural analysis through X-ray crystallography highlight the importance of these compounds in understanding molecular interactions and crystal structures. One study focused on synthesizing 3-[1-(4-sulfamoylphenyl)-5-p-tolyl-1H-pyrazol-3-yl]propanoic acid, which shares structural similarities with 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid, demonstrating the complex hydrogen bonding and Br...Br interactions involved (Kumarasinghe, Hruby, & Nichol, 2009).
Chemical Reactions and Derivatives
- Research on the reactions of related pyrazole compounds with different solvents and reagents offers insights into the formation of diverse regioisomeric pyrazoles. Such studies are crucial for understanding the chemical behavior of 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid and its potential derivatives (Mikhed’kina, Bylina, Mel’nik, & Kozhich, 2009).
Biological Activities
- Studies exploring the biological activities of pyrazole derivatives, such as inhibitors of fructose-1,6-bisphosphatase, are significant for understanding the potential biomedical applications of 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid. These compounds have shown comparable inhibitory activities to natural inhibitors, suggesting their potential in therapeutic applications (Rudnitskaya, Huynh, Török, & Stieglitz, 2009).
Synthesis for Medicinal Applications
- The synthesis of 1,3-diarylpyrazol-4-yl propanoic acids, related to the compound , has been reported for their potential use in treating diseases like diabetes mellitus, hyperlipidemia, and arteriosclerosis. This highlights the significance of such compounds in medicinal chemistry (Reddy & Rao, 2006).
Antimicrobial and Antibacterial Activity
- Pyrazole derivatives have been explored for their antimicrobial and antibacterial activities, which is relevant for understanding the potential applications of 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid in these fields. Such studies contribute to the discovery of new therapeutic agents (Al-Smaisim, 2012).
Catalysis in Chemical Reactions
- Research into the use of pyrazole compounds as catalysts in hydrogenation reactions provides insights into the potential catalytic applications of 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid. Such studies are essential for understanding how these compounds can influence chemical processes (Magubane, Alam, Ojwach, & Munro, 2017).
Safety And Hazards
Direcciones Futuras
While the specific future directions for 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid are not mentioned in the search results, pyrazole derivatives are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Therefore, it can be inferred that future research may continue to explore these areas.
Propiedades
IUPAC Name |
2-(4-ethyl-3,5-dimethylpyrazol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-5-9-6(2)11-12(7(9)3)8(4)10(13)14/h8H,5H2,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKRKMHDVHODWHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N(N=C1C)C(C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















